molecular formula C19H28O3 B15198250 Androst-5-ene-17-one-3beta,7beta-diol

Androst-5-ene-17-one-3beta,7beta-diol

Cat. No.: B15198250
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-UHFFFAOYSA-N
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Description

7alpha-Hydroxydehydroepiandrosterone is an androstanoid that is derived from dehydroepiandrosterone. It carries an additional hydroxy substituent at the 7alpha-position. This compound plays significant roles as an estrogen, anti-inflammatory agent, and antioxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The hydroxylation of dehydroepiandrosterone to 7alpha-Hydroxydehydroepiandrosterone can be achieved using microbial biotransformation. For instance, Gibberella sp. and Absidia coerulea have been used to hydroxylate dehydroepiandrosterone at the 7alpha-position . The optimization of media ingredients, DHEA concentration, culture time, medium volume, and inoculum rate are crucial for maximizing the yield of 7alpha-Hydroxydehydroepiandrosterone .

Industrial Production Methods: The industrial production of 7alpha-Hydroxydehydroepiandrosterone involves large-scale microbial biotransformation processes. The use of optimized culture conditions and microbial strains ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can yield various hydroxylated products .

Scientific Research Applications

7alpha-Hydroxydehydroepiandrosterone has diverse applications in scientific research:

Mechanism of Action

7alpha-Hydroxydehydroepiandrosterone exerts its effects by interacting with various molecular targets and pathways. It regulates the activity of 11beta-Hydroxysteroid Dehydrogenase 1, influencing the balance between active and inactive glucocorticoids. This regulation is crucial for maintaining metabolic homeostasis and stress response .

Biological Activity

Androst-5-ene-17-one-3beta,7beta-diol, also known as β-androstane-3β,7β-diol (βAET), is a steroidal compound derived from dehydroepiandrosterone (DHEA). This compound has garnered attention for its potential biological activities, particularly in immune regulation and anti-inflammatory responses. This article explores the biological activity of βAET, including its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Metabolism

βAET is a metabolite of DHEA and is characterized by its unique hydroxylation at the C-3 and C-7 positions. The compound does not convert into sex hormones, which distinguishes it from other steroids. Its metabolic pathway involves reduction by 17β-hydroxysteroid dehydrogenase (17β-HSD), leading to its formation from DHEA. Studies indicate that βAET is rapidly metabolized in vivo, yielding various conjugates that are excreted in urine .

1. Anti-inflammatory Effects

Research has demonstrated that βAET exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses . Clinical trials have further supported these findings, indicating that βAET can enhance vaccine responses in elderly populations and lower cholesterol levels in healthy individuals .

2. Immune Regulation

βAET has been shown to possess immune-regulating capabilities, which may be beneficial in treating autoimmune conditions. Its mechanism involves interaction with immune cells without binding to classical steroid hormone receptors such as the androgen receptor (AR) or estrogen receptor (ER) . This unique action profile suggests that βAET could serve as a safer alternative to traditional glucocorticoids.

Clinical Studies

Clinical trials assessing the safety and efficacy of βAET have provided valuable insights:

  • Phase I Trials : These trials evaluated the safety of βAET in healthy adults and elderly subjects. Results indicated that βAET was well tolerated, with most adverse events being mild and related to injection site reactions .
  • Cholesterol Lowering : In a placebo-controlled trial involving hyperlipidemic subjects, βAET demonstrated a significant reduction in cholesterol levels compared to placebo .
  • Vaccine Enhancement : Another study highlighted βAET's role in enhancing immune responses to hepatitis B vaccination in older adults, showcasing its potential as an immunomodulatory agent .

1. Nuclear Receptor Interaction

Unlike many steroids, βAET does not activate classic nuclear hormone receptors such as AR or ER. Instead, it appears to modulate signaling pathways indirectly through other mechanisms . This lack of receptor activation may contribute to its reduced side effects compared to traditional steroids.

2. Cytokine Modulation

βAET has been shown to influence cytokine production within immune cells. By decreasing pro-inflammatory cytokines like IL-6 and TNF-alpha, it can help mitigate inflammatory responses associated with various diseases .

Data Summary

The following table summarizes key findings from clinical trials involving βAET:

Study TypePopulationKey Findings
Phase I TrialHealthy AdultsWell tolerated; mild adverse events
Cholesterol StudyHyperlipidemic SubjectsSignificant cholesterol reduction
Vaccine StudyElderly SubjectsEnhanced response to hepatitis B vaccine

Properties

IUPAC Name

3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSAOWBSPXZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861574
Record name 3,7-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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